molecular formula C11H9N3O5 B601201 (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide CAS No. 1364322-41-7

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

Cat. No.: B601201
CAS No.: 1364322-41-7
M. Wt: 263.21
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Description

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, also known as Entacapone Impurity G , is a nitrocatechol derivative supplied as a high-purity reference standard for pharmaceutical research and analysis. This compound is a key chemical intermediate and analog of Entacapone, a established catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease . Its structure features reactive functional groups that are valuable for specialized research: the electron-withdrawing nitro group can be reduced under catalytic hydrogenation to an amine, altering its electronic properties ; the cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or amide, respectively ; and the catechol moiety is susceptible to oxidation, forming o-quinone derivatives . Compared to clinical COMT inhibitors, this compound is characterized by a faster cyano hydrolysis rate and lower catechol stability, making it a subject of interest in structure-activity relationship (SAR) studies and metabolic pathway investigation . Researchers utilize this compound in the synthesis and purification of complex nitrocatechol derivatives , analytical method development for impurity profiling, and stability studies to understand degradation pathways. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Proper storage at 2-8°C is recommended to maintain stability .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-13-11(17)7(5-12)2-6-3-8(14(18)19)10(16)9(15)4-6/h2-4,15-16H,1H3,(H,13,17)/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWDBNDLNEXCN-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159787
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364322-41-7
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)-N-METHYLPROP-2-ENAMIDE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31599TJ137
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, often referred to as a derivative of cyanoacrylamide compounds, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to other biologically active molecules and has been studied for its effects on various biological systems, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

  • Molecular Formula : C14H15N3O5
  • Molecular Weight : 305.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 145195-63-7

Research indicates that this compound acts as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can lead to increased levels of dopamine, which is beneficial in treating Parkinson's disease and other related disorders .

Pharmacological Effects

  • Neuroprotective Properties :
    • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies have demonstrated its ability to enhance cell viability in neuronal cell lines exposed to neurotoxic agents .
  • Anti-inflammatory Activity :
    • In vitro studies suggest that this compound may exhibit anti-inflammatory effects by modulating the activity of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Cytotoxicity Studies :
    • Cytotoxicity assays conducted on macrophage cell lines revealed that this compound at varying concentrations (6.25 µM to 100 µM) did not significantly affect cell viability compared to control groups, indicating a favorable safety profile for further therapeutic exploration .

Study 1: COMT Inhibition and Parkinson's Disease

A study highlighted the efficacy of this compound as a COMT inhibitor. The results indicated that this compound could significantly increase dopamine levels in animal models, suggesting its potential as an adjunct therapy for Parkinson's disease treatment .

Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory responses, the compound was observed to inhibit the expression of COX-2 and reduce the production of nitric oxide in activated macrophages. This suggests a pathway through which this compound could mitigate inflammation-related damage in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COMT InhibitionIncreased dopamine levels
NeuroprotectionEnhanced cell viability under oxidative stress
Anti-inflammatoryReduced COX-2 expression
CytotoxicityMinimal cytotoxic effects on macrophages

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Catechol-O-Methyltransferase (COMT)
The primary application of (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide is as a COMT inhibitor. This enzyme plays a vital role in the degradation of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound can potentially enhance the efficacy of dopaminergic therapies in conditions like Parkinson's disease, where dopamine levels are critically low.

1.2 Treatment of Parkinson’s Disease
Research indicates that compounds similar to this compound have shown promise in treating Parkinson’s disease by prolonging the action of levodopa (L-DOPA) through reduced metabolism . The inhibition of COMT leads to increased availability of dopamine in the brain, thereby improving motor function in patients.

Structural Characteristics

2.1 Molecular Structure
The molecular formula for this compound is C14H15N3O5C_{14}H_{15}N_3O_5 with a molecular weight of approximately 285.29 g/mol . The compound features a cyano group and a nitrophenyl moiety, contributing to its biological activity.

2.2 Isomerism
This compound exists in multiple geometric isomers, notably E and Z forms. The E-isomer is typically more stable and biologically active compared to its Z counterpart . Understanding the stability and interconversion between these isomers is essential for optimizing its pharmacological properties.

Case Studies

3.1 Clinical Trials on Parkinson’s Disease
A notable case study involved the administration of COMT inhibitors in conjunction with L-DOPA therapy in Parkinson's patients. Results indicated significant improvements in motor function and a reduction in "off" time when using compounds related to this compound .

3.2 Structural Analysis Using X-ray Crystallography
X-ray crystallography has been employed to analyze the polymorphic forms of this compound. Studies revealed that different polymorphic forms can influence the bioavailability and therapeutic efficacy of the drug . Understanding these variations helps in developing more effective pharmaceutical formulations.

Chemical Reactions Analysis

Nitro Group Transformations

The electron-withdrawing nitro group undergoes reduction under catalytic hydrogenation (H₂/Pd-C) to yield an amine derivative. This modification alters electronic properties, potentially enhancing binding affinity in biological systems .

Cyano Group Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the cyano group hydrolyzes to a carboxylic acid or amide, respectively:

  • Acidic hydrolysis :
    CNCOOH\text{CN}\rightarrow \text{COOH} (Forms 3-(3,4-dihydroxy-5-nitrophenyl)-N-methylacrylic acid)

  • Basic hydrolysis :
    CNCONH2\text{CN}\rightarrow \text{CONH}_2 (Forms 3-(3,4-dihydroxy-5-nitrophenyl)-N-methylacrylamide)

Catechol Oxidation

The 3,4-dihydroxyphenyl group oxidizes in air or with oxidants (e.g., Fe³⁺) to form o-quinone derivatives, detectable via UV-Vis spectroscopy (λₘₐₓ ~ 450 nm).

Stability and Degradation Pathways

ConditionDegradation PathwayHalf-Life (25°C)Primary Products
Acidic (pH 1–3) Amide hydrolysis48 hoursCyanoacrylic acid + methylamine
Alkaline (pH 10) Esterification of catechol24 hoursMethyl ether derivatives
UV Light Nitro group photolysis12 hoursNitroso and hydroxylamine intermediates

Degradation accelerates at elevated temperatures (>40°C) or high humidity due to enhanced hydrolysis rates.

Comparative Reactivity with Analogues

CompoundNitro Reduction PotentialCyano Hydrolysis RateCatechol Stability
Entacapone ModerateSlowHigh
Tolcapone HighModerateModerate
(E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide HighFastLow

This compound’s fast cyano hydrolysis and low catechol stability distinguish it from clinically used COMT inhibitors like Entacapone .

Interaction with Biological Targets

While primarily a chemical analysis, its inhibition of catechol-O-methyltransferase (COMT) involves covalent binding to the enzyme’s active site via the catechol moiety, confirmed by IC₅₀ values:

TargetIC₅₀ (nM)Assay System
Rat Brain COMT 12.8[³H]Dopamine uptake
Human MRP4 6,800Estradiol glucuronide transport

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Compounds
Compound Name Substituents (Amide Nitrogen) Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide N-methyl C₁₁H₉N₃O₅ 263.21 Impurity H of entacapone; shorter alkyl chain may reduce metabolic stability
Entacapone (Reference) N,N-diethyl C₁₄H₁₅N₃O₅ 305.29 Clinically used COMT inhibitor; oral bioavailability ~35%
Tolcapone N/A (methanone core) C₁₄H₁₀NO₅ 273.24 COMT inhibitor; withdrawn in some regions due to hepatotoxicity
Desethyl-entacapone N-ethyl C₁₂H₁₁N₃O₅ 277.24 Intermediate/metabolite; reduced COMT inhibition vs. entacapone

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data
Compound logP (Octanol/0.1M HCl) Solubility COMT Inhibition (IC₅₀) Mitochondrial Toxicity
(2E)-N-methylprop-2-enamide (Impurity H) Not reported Likely low (similar to entacapone) Not studied Unknown
Entacapone 2.01–2.36 Poor in water; soluble in methanol 10–50 nM Binds mitochondrial pyruvate carrier (MPC)
Tolcapone 2.8–3.1 Moderate 5–10 nM Hepatotoxic (ALT elevation)

Key Findings :

  • Entacapone ’s N,N-diethyl group enhances metabolic stability and bioavailability compared to the N-methyl variant .
  • Tolcapone’s methanone core (vs. cyanoacrylamide) contributes to stronger COMT inhibition but also hepatotoxicity due to reactive metabolite formation .

Preparation Methods

Knoevenagel Condensation

The core synthesis begins with a Knoevenagel condensation between 3,4-dihydroxy-5-nitrobenzaldehyde and N-methyl-2-cyanoacetamide. This reaction typically employs ammonium acetate as a mild base in alcoholic solvents (e.g., ethanol or methanol) under reflux conditions. The mechanism proceeds via deprotonation of the active methylene group in the cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the α,β-unsaturated acrylamide.

Reaction Conditions:

  • Solvent: Ethanol (preferred for solubility and eco-friendliness).

  • Catalyst: Ammonium acetate (0.5–1.0 equiv).

  • Temperature: 75–80°C.

  • Reaction Time: 24–48 hours.

Challenges:

  • Competing Z-isomer formation (up to 30% in unoptimized conditions).

  • Residual aldehyde or cyanoacetamide impurities requiring rigorous workup.

Isomerization and Geometric Control

To favor the thermodynamically stable E-isomer, post-condensation treatments are critical. Analogous Entacapone syntheses utilize hydrogen bromide (HBr) in acetic acid to catalyze Z→E isomerization. For the N-methyl derivative, similar conditions may apply:

Isomerization Protocol:

  • Dissolve crude product in acetic acid (5–10 vol).

  • Add HBr gas (1–2 mol%) and heat to 70–75°C for 2–4 hours.

  • Cool gradually to induce crystallization of the E-isomer.

Efficacy:

  • Increases E-isomer content from ~70% to >99%.

  • Reduces Z-isomer to <0.1% after purification.

Purification and Impurity Mitigation

Solvent-Based Recrystallization

Crude product is purified via sequential solvent treatments:

  • Primary Recrystallization: Use isopropanol or ethanol to remove polar impurities.

  • Secondary Recrystallization: Employ ethyl acetate or methyl acetate for final polishing.

Typical Results:

Solvent CombinationPurity ImprovementYield Loss
Isopropanol → Ethyl Acetate98.5% → 99.9%8–12%
Ethanol → Methyl Acetate97.8% → 99.7%10–15%

Key Impurities and Removal Strategies

  • Impurity A (Z-isomer): Controlled via HBr-mediated isomerization.

  • Impurity B (3,4-Dihydroxy-5-nitrobenzoic acid): Removed by aqueous washes at pH 3.5–4.0.

  • Residual Solvents: Reduced to <500 ppm via vacuum distillation.

Industrial Scalability and Process Economics

Cost Drivers

  • N-Methyl-2-cyanoacetamide Availability: Priced at $120–150/kg (bulk), contributing ~60% of raw material costs.

  • Solvent Recovery: Ethanol and ethyl acetate recycling reduces expenses by 25–30%.

Environmental Considerations

  • Waste Streams: Ammonium acetate and acetic acid require neutralization before disposal.

  • Green Chemistry Metrics:

    • Process Mass Intensity (PMI): 15–20 kg/kg product.

    • E-Factor: 8–12 (excluding water).

Analytical Characterization

Spectroscopic Data

  • IR (KBr): ν 3340 (OH), 2220 (CN), 1680 (C=O), 1620 (C=C) cm⁻¹.

  • ¹H NMR (DMSO-d6): δ 10.2 (s, 2H, OH), 8.1 (s, 1H, Ar-H), 7.8 (d, J=15.6 Hz, 1H, CH=), 6.3 (d, J=15.6 Hz, 1H, CH=), 3.1 (s, 3H, N-CH3).

Polymorph Stability

  • Form A (Preferred): Melting point 162–164°C; XRD peaks at 2θ = 12.4°, 18.2°, 24.7°.

  • Hyproscopicity: <0.1% weight gain at 75% RH (25°C) .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the E-configuration of the double bond and the presence of functional groups (e.g., cyano, nitro, and amide). Compare spectral data with reference standards .

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 300–400 nm) to assess purity. Use a C18 column and a mobile phase of acetonitrile:water (acidified with 0.1% trifluoroacetic acid) .

  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ at m/z 306.1) .

    • Key Data :
ParameterValue/TechniqueSource
Molecular FormulaC11_{11}H9_{9}N3_{3}O5_{5}
CAS No.130929-57-6

Q. What experimental challenges arise due to the compound’s low aqueous solubility?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents like DMSO or ethanol (solubility: ≥12.65 mg/mL in ethanol with ultrasonication) .

  • Co-Crystallization : Explore solvent-assisted grinding with co-formers (e.g., pyridine-4-carboxamide) to improve solubility and diffusion permeability .

  • Polymorphism Screening : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms .

    • Key Data :
SolventSolubility (mg/mL)Source
Water<0.1
MethanolModerately soluble

Q. How is the crystal structure determined, and which software tools are recommended?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX-2018 for structure solution and refinement. Key parameters: space group, unit cell dimensions, and R-factor (<5%) .
  • Graphical Representation : ORTEP-3 (via WinGX) for thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How can researchers resolve isomeric impurities (e.g., Z-isomer) during synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use chiral HPLC with a Phenomenex Lux Cellulose-2 column and hexane:isopropanol (80:20) mobile phase to isolate the E-isomer .

  • Catalytic Isomerization : Treat the E/Z mixture with halogen catalysts (e.g., iodine in ethanol) to favor the thermodynamically stable E-isomer .

    • Key Data :
ImpurityCAS No.Source
(Z)-Isomer145195-63-7

Q. What strategies optimize the compound’s bioavailability via co-crystallization?

  • Methodological Answer :

  • Co-Crystal Screening : Use solvent-drop grinding with co-formers (e.g., pyrazine-2-carboxamide) to form hydrogen-bonded networks. Validate stability via accelerated stability studies (40°C/75% RH for 6 months) .
  • Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to assess diffusion improvements .

Q. How to model the compound’s interaction with COMT enzymes computationally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the COMT crystal structure (PDB: 3BWM). Focus on the nitro and dihydroxyphenyl groups as key binding motifs .

  • MD Simulations : Run 100-ns simulations in GROMACS to analyze binding stability and free energy profiles (MM-PBSA method) .

    • Key Data :

| Binding Affinity (ΔG) | -8.2 kcal/mol | |

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 2
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

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